molecular formula C19H20N2OS B5546593 2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide

2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide

Cat. No. B5546593
M. Wt: 324.4 g/mol
InChI Key: DUYJLHPNTGHZHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DM-BTP, and it is a member of the benzothiazole family of compounds.

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

A study explored the synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, assessing their antimicrobial and anti-inflammatory activities. These compounds, including benzothiazole derivatives, showed promising results against bacterial and fungal infections and displayed significant anti-inflammatory properties (Kendre, Landge, & Bhusare, 2015).

Cancer Treatment Potential

The influence of 2-(4-aminophenyl)benzothiazole molecules on human ovarian carcinoma cells was examined, revealing potent inhibitory effects on specific cell lines. These compounds were effective at nanomolar concentrations, showing high selectivity and promising in vivo anti-tumor activity (Bradshaw et al., 1998).

Corrosion Inhibition

Research on benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic conditions showed that these compounds offer significant protection against corrosion. They can adsorb onto metal surfaces, providing both physical and chemical barriers to corrosion processes (Hu et al., 2016).

Material Science Applications

The luminescent properties of benzothiazole derivatives were investigated, highlighting their potential in white light emission. These compounds exhibit different emission regions, making them suitable for the development of white-light emitting devices with applications in display technologies (Lu et al., 2017).

Mechanism of Action

The mechanism of action of “2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide” would depend on its intended use. For example, if it is used as a pharmaceutical drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with “2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide” would depend on its physical and chemical properties, as well as how it is handled and used .

Future Directions

The future directions for research on “2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide” could include exploring its potential uses in various fields such as pharmaceuticals, materials science, and organic synthesis . Further studies could also focus on improving its synthesis and understanding its reactivity and mechanism of action .

properties

IUPAC Name

2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-12-5-10-16-15(11-12)21-17(23-16)13-6-8-14(9-7-13)20-18(22)19(2,3)4/h5-11H,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYJLHPNTGHZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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